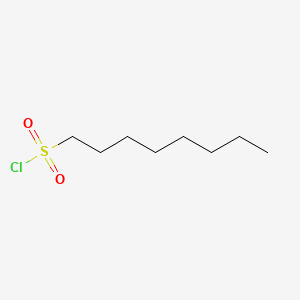
2,4,4,6-Tetrabromocyclohexa-2,5-dienone
Übersicht
Beschreibung
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) is an organic compound with the empirical formula C6H2Br4O . It is used in various applications in synthetic organic chemistry . It forms solid charge-transfer molecular complexes with 4-aminomethylpiperidine .
Synthesis Analysis
TBCO has been prepared in a single pot, eco-friendly procedure in yields of 91-94% from phenol . A mixture of alkali/alkaline earth metal bromide and alkali/alkaline earth metal bromate was employed as a brominating agent in place of corrosive liquid bromine . The reaction between phenol and the brominating reagent was initiated by the action of a mineral acid or moderately strong organic acid .Molecular Structure Analysis
The molecular weight of TBCO is 409.70 . The SMILES string representation of its structure is BrC1=CC(Br)(Br)C=C(Br)C1=O .Chemical Reactions Analysis
TBCO liberates bromonium ion when treated with polyenes to form brominated products . It has been used as a catalyst for efficient deoxygenation of sulfoxides to their corresponding sulfides with 1,3-dithiane .Physical And Chemical Properties Analysis
TBCO is a solid at room temperature and should be stored at temperatures below 0°C . It is insoluble in water . Its density is approximately 2.897g/cm³ .Wissenschaftliche Forschungsanwendungen
Deoxygenation of Sulfoxides
2,4,4,6-Tetrabromo-2,5-cyclohexadienone has been used as a catalyst for the efficient deoxygenation of sulfoxides to their corresponding sulfides with 1,3-dithiane . This process is crucial in organic chemistry as it allows for the transformation of sulfoxides, which are commonly found in various pharmaceuticals and agrochemicals, into sulfides.
Conversion of Alcohols to Azides
Another significant application of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone is its use as a reagent for the conversion of alcohols to azides . Azides are functional groups that are often used in click chemistry, a type of chemical reaction that is widely used in drug discovery and materials science due to its high yield and specificity.
Wirkmechanismus
Target of Action
The primary targets of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone are sulfoxides and alcohols . The compound acts as a catalyst for the efficient deoxygenation of sulfoxides to their corresponding sulfides . It is also used as a reagent for the conversion of alcohols to azides .
Mode of Action
2,4,4,6-Tetrabromo-2,5-cyclohexadienone interacts with its targets through a catalytic process. In the case of sulfoxides, it facilitates the removal of oxygen, resulting in the formation of sulfides . When interacting with alcohols, it aids in their conversion to azides .
Biochemical Pathways
The action of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone affects the biochemical pathways of sulfoxides and alcohols. By catalyzing the deoxygenation of sulfoxides, it alters the sulfur oxidation state, impacting various downstream processes that rely on these compounds . Similarly, the conversion of alcohols to azides can influence numerous biochemical reactions, given the role of these substances in various biological systems .
Pharmacokinetics
Given its use as a catalyst and reagent, its bioavailability would largely depend on the specific conditions of the reaction it is involved in, including factors such as concentration, temperature, and ph .
Result of Action
The molecular and cellular effects of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone’s action are primarily seen in the transformation of sulfoxides to sulfides and alcohols to azides . These transformations can have various downstream effects, depending on the specific roles of the original and resulting compounds in the biological system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone. For instance, factors such as temperature, pH, and the presence of other substances can affect the rate and efficiency of the catalytic processes it is involved in . Furthermore, as a solid compound, its stability may be affected by conditions such as humidity and light exposure .
Safety and Hazards
Zukünftige Richtungen
TBCO has wide applications in synthetic organic chemistry . It has been used in the preparation of linear poly(phenyleneoxides), direct monobromination of imidazoles and N-methylindoles, regioselective monobromination of aromatic amines to form 4-bromoanilines in high yields, and more . Its future directions could include further exploration of its applications in various chemical reactions and synthesis processes .
Eigenschaften
IUPAC Name |
2,4,4,6-tetrabromocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQJGRGGIUNVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1(Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174089 | |
| Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20244-61-5 | |
| Record name | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20244-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20244-61-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4,6-tetrabromocyclohexa-2,5-dienone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,4,6-TETRABROMOCYCLOHEXA-2,5-DIENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKX5FJE3UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















